N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide
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Description
“N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide” is a chemical compound with the molecular formula C21H21N3O . It has a molecular weight of 331.411 and a density of 1.2±0.1 g/cm3 . The compound has a boiling point of 558.1±45.0 °C at 760 mmHg .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide” consists of a quinoline core with a cyclohexyl group and a carboxamide group attached . The exact mass of the compound is 331.168457 .Physical And Chemical Properties Analysis
“N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide” has a LogP value of 3.45, indicating its lipophilicity . It has a vapor pressure of 0.0±1.5 mmHg at 25°C and an index of refraction of 1.653 . The melting point of the compound is not available .Future Directions
The future directions for “N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in quinoline derivatives in medicinal chemistry , this compound may have potential applications in drug discovery.
properties
IUPAC Name |
N-cyclohexyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-16-6-2-1-3-7-16)18-14-20(15-10-12-22-13-11-15)24-19-9-5-4-8-17(18)19/h4-5,8-14,16H,1-3,6-7H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMYUEHRRUNFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide |
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